molecular formula C5H7N3OS B1451424 5-Methyl-1,3-thiazole-2-carbohydrazide CAS No. 858486-43-8

5-Methyl-1,3-thiazole-2-carbohydrazide

Cat. No.: B1451424
CAS No.: 858486-43-8
M. Wt: 157.2 g/mol
InChI Key: YFWTZUVXTJCFKL-UHFFFAOYSA-N
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Description

5-Methyl-1,3-thiazole-2-carbohydrazide is a heterocyclic compound with the molecular formula C5H7N3OS . As a carbohydrazide derivative of a methyl-substituted thiazole, it serves as a versatile synthetic intermediate and key building block in organic chemistry and medicinal chemistry research. Thiazole carbohydrazide derivatives are typically investigated for their potential as precursors in the synthesis of more complex heterocyclic systems, which may have relevance in developing novel pharmacologically active compounds. The reactive hydrazide group allows for further chemical modifications, making it a valuable scaffold for constructing libraries of molecules for screening in various biological assays. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Properties

IUPAC Name

5-methyl-1,3-thiazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-3-2-7-5(10-3)4(9)8-6/h2H,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWTZUVXTJCFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669373
Record name 5-Methyl-1,3-thiazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858486-43-8
Record name 5-Methyl-1,3-thiazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The primary and most widely employed synthetic route to 5-Methyl-1,3-thiazole-2-carbohydrazide involves the hydrazinolysis of 5-methyl-1,3-thiazole-2-carboxylic acid or its esters. This method typically proceeds via the following steps:

  • Starting Material: 5-Methyl-1,3-thiazole-2-carboxylic acid or its ester derivatives.
  • Reagent: Hydrazine hydrate (NH2NH2·H2O).
  • Reaction Conditions: Reflux in an appropriate solvent such as ethanol, propan-2-ol, or methanol.
  • Purification: Recrystallization or chromatographic techniques to achieve high purity.

This approach yields the carbohydrazide by nucleophilic substitution of the ester or acid group with hydrazine, forming the hydrazide functional group.

Detailed Synthetic Protocols and Conditions

Step Reaction Type Reagents & Conditions Description Yield & Purity Notes
1 Esterification (if starting from acid) 5-Methyl-1,3-thiazole-2-carboxylic acid + Alcohol (e.g., methanol) + Acid catalyst (H2SO4 or SOCl2) Conversion of acid to ester to increase reactivity for hydrazinolysis. Reflux at 35–80°C. High yields (typically >80%)
2 Hydrazinolysis Ester + Hydrazine hydrate in refluxing propan-2-ol or ethanol Nucleophilic attack by hydrazine on ester carbonyl, forming carbohydrazide. Reaction time ~3-6 h. Yields reported up to 90%+
3 Purification Recrystallization from ethanol or chromatographic purification Removal of impurities and unreacted starting materials. Purity >98% achievable

This method is supported by data from Vulcanchem (2024), which confirms the use of hydrazine on 5-methyl-1,3-thiazole-2-carboxylic acid derivatives to obtain the target carbohydrazide with optimized yields and purity.

Research Findings and Optimization Insights

  • Reaction Optimization: The hydrazinolysis step benefits from reflux conditions in alcoholic solvents to ensure complete conversion. The molar ratio of hydrazine to ester is typically in slight excess (1.1:1 to 1.5:1) to drive the reaction forward.

  • Purification Techniques: Recrystallization from ethanol or methanol is effective for isolating pure this compound. Chromatography may be employed for complex mixtures or scale-up processes.

  • Yield and Purity: Reports indicate yields ranging from 80% to over 90% with purity levels exceeding 98%, suitable for pharmaceutical intermediate applications.

Summary Table of Preparation Methods

Preparation Method Starting Material Reagents & Conditions Advantages Limitations
Hydrazinolysis of Carboxylic Acid or Ester 5-Methyl-1,3-thiazole-2-carboxylic acid or ester Hydrazine hydrate, reflux in ethanol/propan-2-ol Straightforward, high yield, scalable Requires pure starting acid/ester
Cyclocondensation of α-Bromo Carbonyl with Thioamide α-Bromo carbonyl compound + thioamide Acetic acid, 60°C reflux Enables functionalized derivatives More complex, multi-step
Thiosemicarbazide Route Acid hydrazide + phenyl isothiocyanate Ethanol, room temperature to reflux Access to bioactive derivatives Additional synthetic steps

Chemical Reactions Analysis

Cyclocondensation Reactions

The carbohydrazide group readily undergoes cyclocondensation with carbonyl compounds to form heterocyclic systems. For example:

Reaction with aromatic aldehydes :
5-Methyl-1,3-thiazole-2-carbohydrazide reacts with substituted benzaldehydes under acidic conditions (e.g., acetic acid) to yield Schiff bases (N′-arylmethylidene derivatives). These reactions typically proceed at room temperature with high efficiency .

Aldehyde Substituent Reaction Time (hr) Yield (%) Product
4-Nitrobenzaldehyde4885g
4-Methylbenzaldehyde3.5855d
4-Chlorobenzaldehyde4825j

Mechanism :

  • Nucleophilic attack by the hydrazide’s –NH₂ group on the aldehyde carbonyl.

  • Elimination of water to form the imine (Schiff base) .

Acylation Reactions

The hydrazide group participates in acylation with acid chlorides or anhydrides:

Reaction with acetyl chloride :
Forms N-acetyl derivatives, which are precursors for further functionalization. This reaction occurs in the presence of triethylamine as a base, yielding products with improved lipophilicity for pharmacological applications .

Reagent Conditions Product Application
Benzoyl chlorideDCM, 0°C, 2 hrN-Benzoyl derivativeAnticancer agents
Chloroacetyl chlorideEt₃N, THF, refluxN-Chloroacetyl derivativeAntimicrobial scaffolds

Key finding : Acylated derivatives exhibit enhanced bioactivity, with 5j showing MIC values of 6.25 µg/mL against S. aureus .

Formation of Heterocyclic Derivatives

The thiazole ring and hydrazide group jointly enable cyclization into polyheterocycles:

Reaction with α-haloketones :
In ethanol under reflux, this compound reacts with phenacyl bromides to form thiazolo[3,2-b] triazine derivatives. These compounds demonstrate cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 10–30 µM for glioblastoma) .

Example :

  • Compound 34 (4-chlorophenyl derivative): IC₅₀ = 12.5 µM against MCF-7 breast cancer cells .

Oxidation:

The thiazole sulfur atom undergoes oxidation with H₂O₂ or mCPBA to form sulfoxides or sulfones, altering electronic properties and bioactivity.

Oxidizing Agent Product Impact on Activity
H₂O₂ (30%)Thiazole sulfoxideReduced cytotoxicity
mCPBAThiazole sulfoneEnhanced metabolic stability

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in Schiff base derivatives, yielding secondary amines with retained thiazole integrity.

Biological Activity Correlations

Reaction products exhibit structure-dependent bioactivity:

Derivative Activity Key Data Source
5g Anti-inflammatory (BSA denaturation)IC₅₀ = 46.29 µg/mL
5j AntimicrobialMIC = 6.25 µg/mL (E. coli)
34 AnticancerIC₅₀ = 12.5 µM (MCF-7)

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance antimicrobial potency .

  • Bulky aryl substituents improve COX-2 inhibition via hydrophobic interactions .

Reaction Optimization Insights

  • Solvent effects : Ethanol maximizes yields in cyclocondensation (85–88%), while DMF accelerates acylation .

  • Catalysts : Piperidine or acetic acid accelerates Schiff base formation by stabilizing intermediates .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of thiazole derivatives, including 5-methyl-1,3-thiazole-2-carbohydrazide, as promising anticancer agents. For instance, research has shown that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. A notable study synthesized several thiazole derivatives and tested their activity against human cancer cell lines such as A549 (lung adenocarcinoma) and HCT-116 (colon cancer) using MTT assays. Compounds demonstrated IC50 values indicating effective inhibition of cell proliferation, suggesting that structural modifications can enhance anticancer activity .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Research indicates that thiazole derivatives possess activity against a range of pathogens, including bacteria and fungi. For example, derivatives of this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The structure-activity relationship (SAR) studies suggest that specific substituents on the thiazole ring enhance antimicrobial efficacy .

Pesticidal Activity

This compound has been identified as a potential pesticide due to its insecticidal properties. Patents describe its use in controlling agricultural pests such as locusts and various plant pathogens. The compound acts by disrupting the biological processes of pests and pathogens, thereby reducing crop damage .

Plant Growth Regulation

In addition to its pesticidal properties, this compound has been explored for its role in plant growth regulation. Studies indicate that it can act as a plant activator, promoting growth and enhancing resistance to diseases when applied in agricultural settings .

Synthesis and Evaluation of Anticancer Agents

A study conducted by Evren et al. synthesized novel thiazole derivatives from this compound and evaluated their anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results showed that certain derivatives exhibited strong selectivity and induced apoptosis in cancer cells .

Antimicrobial Efficacy Against Resistant Strains

Another significant study focused on the antimicrobial efficacy of thiazole derivatives against multidrug-resistant strains of bacteria. The findings revealed that specific compounds derived from this compound had minimal inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAnticancer agentsEffective against A549 and HCT-116 cell lines
Antimicrobial agentsActive against MRSA with MIC <0.5 μg/mL
AgriculturePesticidesEffective against locusts and fungal pathogens
Plant growth regulationEnhances plant resistance to diseases

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-thiazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Anticancer Activity of Selected Thiazole Derivatives
Compound Cell Line (IC₅₀) Mechanism Insights Reference
This compound HepG2: 1.98 µg/mL Apoptosis induction
4-Methyl-2-phenylthiazole-5-carbohydrazide HepG2: 1.61 µg/mL ROS-mediated cytotoxicity
Thiadiazole derivative 9b HepG2: 2.94 µM DNA intercalation
Table 2: Antifungal Activity of Pyrazine-Thiazole Hybrids
Compound (from ) Fungal Strain (MIC) Notes
5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide T. mentagrophytes: 31.25 µmol/mL Moderate activity

Biological Activity

5-Methyl-1,3-thiazole-2-carbohydrazide is a heterocyclic compound recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a methyl group and a carbohydrazide functional group. Its molecular formula is C₅H₈N₄OS. The thiazole moiety enhances the compound's chemical reactivity and biological activity, making it a focus of medicinal chemistry research.

Target Interactions

Thiazole derivatives, including this compound, interact with various biological targets such as enzymes and receptors. These interactions can lead to significant cellular effects, including modulation of cell signaling pathways and gene expression.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can bind to the active sites of enzymes through non-covalent interactions like hydrogen bonding and van der Waals forces. This inhibition can disrupt normal cellular processes, leading to effects such as apoptosis and oxidative stress response modulation .

Biological Activities

This compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : The compound has demonstrated antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values indicate strong antibacterial efficacy .
  • Antitumor Potential : Research has indicated that thiazole derivatives can act as potential antitumor agents. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, such as HepG-2 (liver cancer cells) through mechanisms that may involve DNA interaction .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit protein denaturation and modulate inflammatory pathways .

Anticancer Activity

A study synthesized several thiazole derivatives using this compound as a synthon. These compounds were tested against HepG-2 cell lines using MTT assays. Notably, specific structural modifications were found to enhance anticancer activity significantly .

Antimicrobial Evaluation

In another study, the antimicrobial activity of this compound was assessed against various bacterial strains. The results indicated that the compound exhibited potent antibacterial effects with MIC values lower than those of standard antibiotics like nitrofurantoin .

Activity Tested Strains/Cells Results
AntibacterialStaphylococcus aureus, E. coliMIC values indicating strong efficacy
AntitumorHepG-2 (liver cancer)Significant cytotoxicity observed
Anti-inflammatoryBovine serum albuminIC50 values indicating inhibition

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is slightly soluble in water but soluble in alcohol and ether. This solubility profile affects its bioavailability and therapeutic potential.

Q & A

Q. What are the optimized synthetic routes for 5-methyl-1,3-thiazole-2-carbohydrazide and its derivatives?

The compound and its derivatives can be synthesized via solvent-free methods or reflux in ethanol. For example, hydrazine hydrate reacts with methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate under reflux in ethanol for 4 hours, confirmed by TLC (chloroform:methanol, 7:3 ratio) . Derivatives are formed by grinding the carbohydrazide with substituted aldehydes under solvent-free conditions (25°C, 15–20 minutes) to yield Schiff bases . For thiazole-containing analogs, 5-methyl-1,3-thiazol-2-amine reacts with 3-bromopropanoyl chloride in aqueous Na₂CO₃ to form intermediates like 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide .

Q. How are structural and purity analyses performed for this compound derivatives?

Analytical methods include:

  • TLC : To monitor reaction progress (e.g., chloroform:methanol 7:3) .
  • Spectroscopy : IR confirms functional groups (e.g., N–H stretches at 3200–3400 cm⁻¹), while ¹H/¹³C NMR identifies substituent environments (e.g., thiazole protons at δ 6.5–7.5 ppm) .
  • Elemental analysis : Validates purity by comparing experimental and theoretical C/H/N/S percentages .

Q. What biological activities have been reported for this compound derivatives?

Derivatives exhibit antimicrobial and antitumor properties. For instance, 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives show activity against bacterial strains (e.g., E. coli, S. aureus) and cancer cell lines (e.g., MCF-7, HepG2) via mechanisms like DNA intercalation or enzyme inhibition . Bioactivity is influenced by substituents: electron-withdrawing groups (e.g., nitro) enhance antimicrobial potency, while bulky aryl groups improve antitumor selectivity .

Advanced Research Questions

Q. How can regioselectivity challenges in carbohydrazide derivatization be addressed?

Regioselectivity in reactions like cyclization or nucleophilic substitution is controlled by:

  • Catalysts : CuI with 2-picolinic acid in DMSO improves cross-coupling yields (e.g., 70–80°C, 24–36 hours for arylthio-thiadiazoles) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the thiazole C-2 position .
  • Microwave activation : Enhances reaction rates and selectivity in tetrazole coupling reactions .

Q. What computational methods are used to predict the bioactivity of carbohydrazide derivatives?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) model interactions with targets like DNA topoisomerase II or bacterial enzymes. For example, derivatives with extended π-systems show stronger binding to E. coli dihydrofolate reductase (ΔG < −8 kcal/mol) . Quantitative structure-activity relationship (QSAR) models further correlate logP and polar surface area with antimicrobial IC₅₀ values .

Q. How do reaction conditions impact yields in large-scale syntheses?

Key optimizations include:

  • Temperature : Reflux (ethanol, 80°C) maximizes hydrazide formation .
  • Catalyst loading : 10 mol% CuI achieves >80% yield in Ullmann-type couplings .
  • Workup : Precipitation in ice-water improves purity (>95%) by removing unreacted hydrazine .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-1,3-thiazole-2-carbohydrazide
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5-Methyl-1,3-thiazole-2-carbohydrazide

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